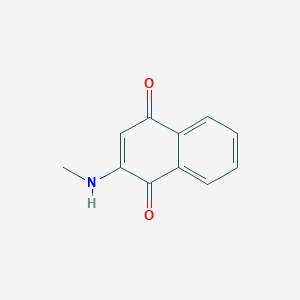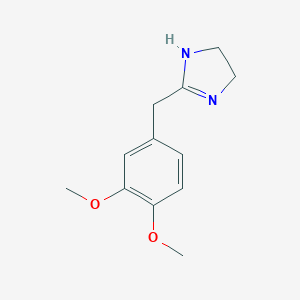
2-(4-Chloro-3-methylphenoxy)propanoic acid
Vue d'ensemble
Description
2-(4-Chloro-3-methylphenoxy)propanoic acid is a chemical compound that belongs to the class of phenoxy-carboxylic acids, which are known for their herbicidal properties. These compounds typically function by blocking chloride membrane conductance in striated muscle through interaction with specific receptors .
Synthesis Analysis
The synthesis of related phenoxy-carboxylic acids often involves multiple steps, including alkylation, hydrolysis, oxidation, and resolution. For instance, R-(+)-2-(4-hydroxyphenoxy)-propionic acid, an intermediate in the synthesis of phenoxy-carboxylic herbicides, was synthesized from 4-acetylphenol and methyl α-chloropropionate with a total yield of up to 48.2% . Similarly, other related compounds are synthesized through reactions involving chlorination, condensation, and further functional group transformations .
Molecular Structure Analysis
The molecular structure of phenoxy-carboxylic acids is often confirmed using X-ray crystallography and nuclear magnetic resonance (NMR) methods. For example, the structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid was confirmed by these methods, revealing an α-acetoxy propenoic acid with a trans extended side acid side chain conformation . The crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid showed the typical hydrogen-bonded cyclic dimers and a synplanar-synplanar side-chain conformation .
Chemical Reactions Analysis
Phenoxy-carboxylic acids can undergo various chemical reactions. For example, attempts to synthesize flavan-3-ols from methyl threo-2-acetoxy-3-chloro-3-(4-methoxyphenyl)propanoate resulted in C-alkylation of electron-rich phenols . Additionally, the introduction of an aryloxyalkyl group alpha to the carboxylic function can significantly affect the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenoxy-carboxylic acids are influenced by their molecular structure. For instance, the conformational differences in polymorphs of 2-cyano-3-(3,4-methylenedioxyphenyl)-2-propenoic acid ethyl-ester caused a significant shift in the CO vibration spectrum . The introduction of different substituents can also affect the biological activity, as seen in the study of carboxylic acids and their effects on skeletal muscle chloride channel conductance .
Applications De Recherche Scientifique
Field
Application
“2-(4-Chloro-3-methylphenoxy)propanoic acid”, also known as Mecoprop or MCPP, is a common general-use herbicide found in many household weed killers and “weed-and-feed” type lawn fertilizers . It is primarily used to control broadleaf weeds .
Method of Application
Mecoprop is often used in combination with other chemically related herbicides such as 2,4-D, dicamba, and MCPA, which mimic the plant hormone IAA (auxin) and kill most broadleaf weeds by causing uncontrolled growth .
Results
The United States Environmental Protection Agency has classified mecoprop as toxicity class III - slightly toxic .
Synthesis of Herbicidal Ionic Liquids
Field
Application
“2-(4-Chloro-3-methylphenoxy)propanoic acid” is used in the synthesis of herbicidal ionic liquids . These ionic liquids contain the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation .
Method of Application
The compounds obtained differed in terms of the substitution of the phenoxyethylammonium group in the ring (the presence of a methyl group in the meta or para positions and the presence of chlorine in the para position) as well as the length of the alkyl chain (from hexyl to tetradecyl) .
Results
The basic physicochemical properties of the obtained ionic liquids (solubility and thermal stability) were characterized and their structures were confirmed . The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .
Turf Management
Field
Application
“2-(4-Chloro-3-methylphenoxy)propanoic acid”, also known as Mecoprop or MCPP, is used in turf management, including lawns, sport turf, and commercial sod production .
Method of Application
It is used for the control of creeping broadleaf weeds such as clovers, chickweed, ivy, plantain, and similar plants .
Results
The application of Mecoprop results in the effective control of broadleaf weeds, improving the quality and appearance of the turf .
Pesticide Production
Field
Application
Mecoprop is a General Use Pesticide and is most often used in combination with other pesticides .
Method of Application
The production process involves the synthesis of Mecoprop with other chemically related herbicides such as 2,4-D, dicamba, and MCPA .
Results
The resulting product is a highly effective pesticide that can control a wide range of weeds .
Chemical Synthesis
Field
Application
“2-(4-Chloro-3-methylphenoxy)propanoic acid” is used in the chemical synthesis of various compounds .
Method of Application
The specific methods of application can vary widely depending on the target compound. Typically, it involves reactions under controlled conditions with other reagents .
Results
The results of these syntheses are new compounds that can have a variety of uses in fields such as medicine, agriculture, and materials science .
Production of Pesticides
Field
Application
Mecoprop is a General Use Pesticide and is most often used in combination with other pesticides .
Method of Application
The production process involves the synthesis of Mecoprop with other chemically related herbicides such as 2,4-D, dicamba, and MCPA .
Results
The resulting product is a highly effective pesticide that can control a wide range of weeds .
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-5-8(3-4-9(6)11)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKJHOSTQZAYFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20998915 | |
| Record name | 2-(4-Chloro-3-methylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methylphenoxy)propanoic acid | |
CAS RN |
777-54-8 | |
| Record name | Propionic acid, 2-((4-chloro-m-tolyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chloro-3-methylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



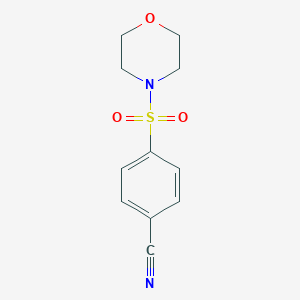
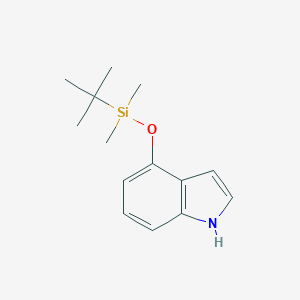
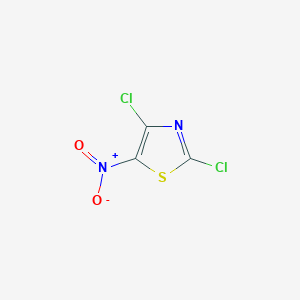
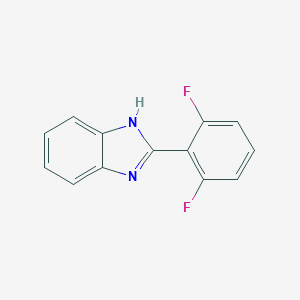
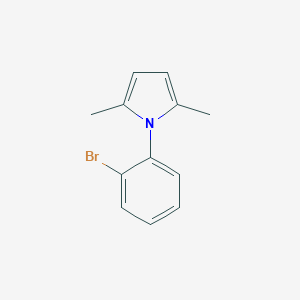
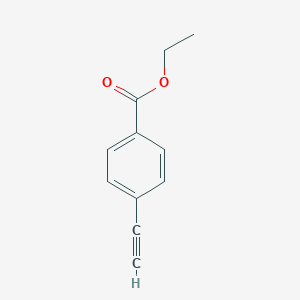
![2-[(3-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B180833.png)
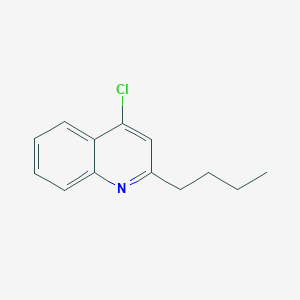
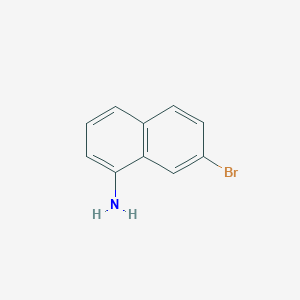
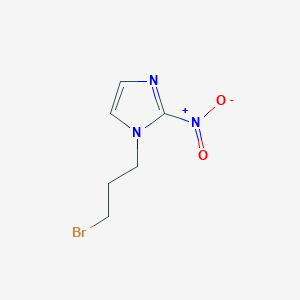
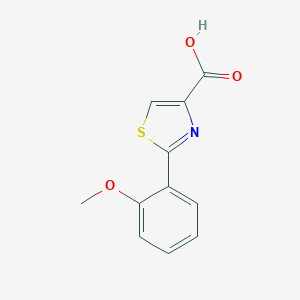
![2-[(2-Phenylethyl)amino]naphthoquinone](/img/structure/B180845.png)
